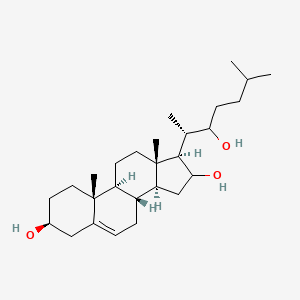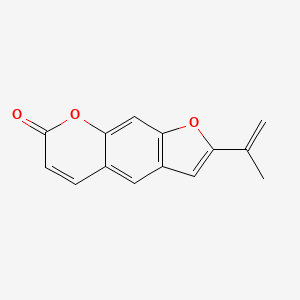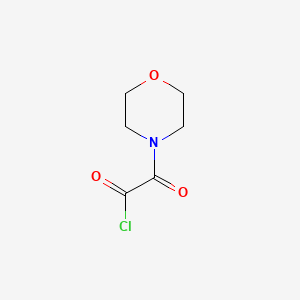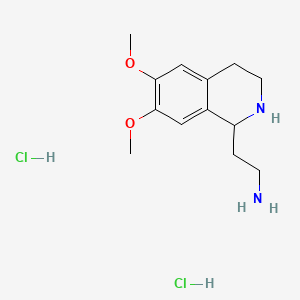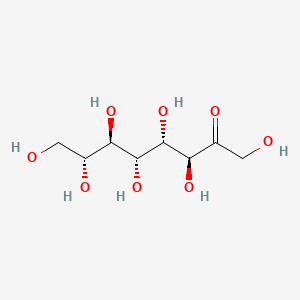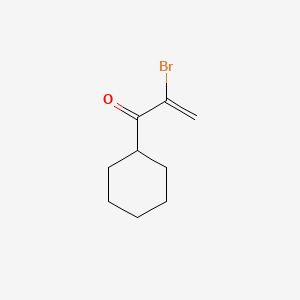
TELLURIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Telluric acid is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidizing agent such as hydrogen peroxide, chromium trioxide, or sodium peroxide . The reaction can be summarized as follows: TeO2 + H2O2 + 2 H2O → Te(OH)6 . Crystallization of telluric acid solutions below 10 °C gives telluric acid tetrahydrate Te(OH)6·4H2O .Molecular Structure Analysis
Telluric acid has an octahedral geometry . The first two negative charges (on deprotonation) would be formed on the two oppositely directed alcohol groups (to minimize repulsion) and be far from each other . The third negative charge instead would be much closer to either of the two existing negative charges .Chemical Reactions Analysis
Telluric acid is a weak acid. It reacts with strong bases to make tellurates . It is a powerful oxidizing agent . It can be dehydrated to make tellurium trioxide .Physical And Chemical Properties Analysis
Telluric acid is a white crystalline solid made up of octahedral Te(OH)6 molecules which persist in aqueous solution . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water .Aplicaciones Científicas De Investigación
Telluric Acid Overview
Telluric acid (H6TeO6) is a compound formed by the oxidation of tellurium or tellurium dioxide with powerful oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide . It is a crystalline solid with strong acidic properties and solubility in water. Now, let’s explore its applications in various fields:
Chemical Synthesis
Telluric acid serves as a precursor for the synthesis of tellurium-based compounds. Researchers use it to create novel materials with interesting properties. For instance, some of these compounds exhibit semiconducting behavior, making them valuable for electronic devices .
Absorption of Certain Compounds
Due to its chemical stability and solubility in aqueous solutions, telluric acid can absorb specific compounds. This property makes it useful in various chemical processes and industrial applications .
Tellurium Salts Production
Telluric acid plays a crucial role in the production of tellurium salts. These salts find applications in diverse areas, including pigments, glass, ceramics, and other industrial processes .
Optoelectronic Applications
Tellurium nanostructures, derived from telluric acid, demonstrate promising applications in optoelectronics. Researchers have synthesized tellurium nanostructures using simple, one-step, wet-chemical techniques. These structures can enhance the performance of optoelectronic devices .
Biomedical Applications (Bonus!)
While not directly related to telluric acid, it’s worth mentioning that nanoscale tellurium has shown promise in nanomedicine. It serves as an antibacterial and anticancer agent, as well as an imaging agent. However, the biological role of tellurium within living organisms remains mostly unknown .
Mecanismo De Acción
Target of Action
Telluric acid, or more accurately orthotelluric acid, is a chemical compound with the formula Te(OH)₆ . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts .
Mode of Action
Telluric acid interacts with its targets through its oxidizing properties . It can react with strong bases to form tellurates . It is a powerful oxidizing agent and can be dehydrated to make tellurium trioxide .
Biochemical Pathways
Telluric acid has been shown to influence several biochemical pathways. In particular, it has been found to affect the TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in immune response, oxidative stress response, and cell survival respectively .
Pharmacokinetics
It is known that telluric acid is a white crystalline solid that is soluble in water . This suggests that it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion are areas of ongoing research.
Result of Action
It has been shown to haveantioxidant and anti-inflammatory capabilities in experimental endotoxemia . It has also been used in research as a precursor for the synthesis of tellurium-based compounds with interesting properties .
Action Environment
The action of telluric acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, as an oxidizing agent, it could potentially cause fires or explosions when combined with certain substances, so it should be handled with care .
Safety and Hazards
Direcciones Futuras
Over the past decade, the chemistry of telluric acid and its derivatives, tellurates, has increasingly attracted the attention of researchers . Hydroxidocompounds of Te(VI) are stable in ambient conditions, soluble in water, and less toxic compared to other tellurium compounds . The emerging importance of the unique properties of tellurium compounds is apparent from the variety of their known and potential applications in both inorganic and organic chemistry, as well as materials science .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Telluric Acid can be achieved through the oxidation of Tellurium metal or Tellurium dioxide with a strong oxidizing agent such as nitric acid or hydrogen peroxide.", "Starting Materials": [ "Tellurium metal or Tellurium dioxide", "Nitric acid or Hydrogen peroxide" ], "Reaction": [ "If using Tellurium metal, it must be dissolved in concentrated nitric acid to form Telluric acid.", "If using Tellurium dioxide, it must be mixed with concentrated hydrogen peroxide and heated to form Telluric acid.", "The resulting Telluric acid can be purified through precipitation or distillation." ] } | |
Número CAS |
13451-14-4 |
Fórmula molecular |
H6O6Te |
Peso molecular |
229.642 |
Nombre IUPAC |
telluric acid;dihydrate |
InChI |
InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |
Clave InChI |
VCYUGZHEVVXOPD-UHFFFAOYSA-N |
SMILES |
O.O.O[Te](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



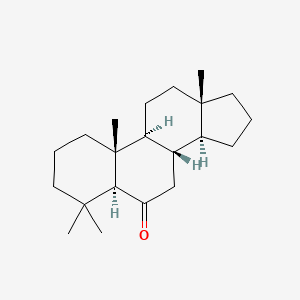
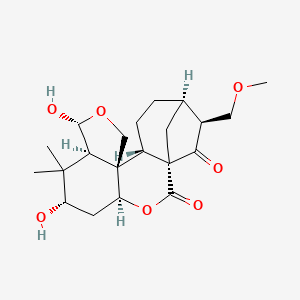
![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
